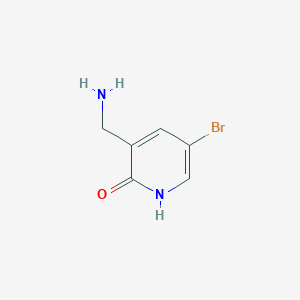

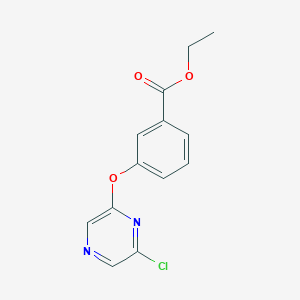

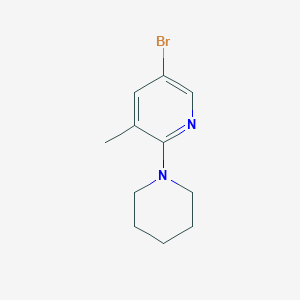

![molecular formula C15H22N2 B1464862 [1-(2,3-dihidro-1H-inden-2-il)piperidin-4-il]metanamina CAS No. 1281222-44-3](/img/structure/B1464862.png)

[1-(2,3-dihidro-1H-inden-2-il)piperidin-4-il]metanamina

Descripción general

Descripción

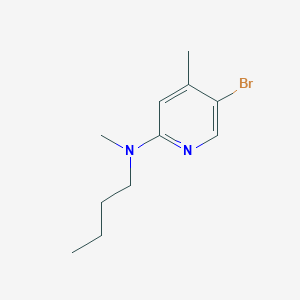

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Este compuesto se ha estudiado por su posible uso en el tratamiento de la enfermedad de Alzheimer . La actividad enzimática de la butirilcolinesterasa (BChE) en el cerebro aumenta con la progresión de la enfermedad de Alzheimer, lo que convierte a la BChE en un prometedor objetivo farmacológico. Un estudio encontró que un compuesto con una estructura similar tenía una constante de inhibición picomolar frente a la BChE debido a fuertes interacciones catión-π . Este compuesto mejoró la memoria, las funciones cognitivas y las capacidades de aprendizaje de los ratones en un modelo de demencia por escopolamina .

Análisis de la estructura cristalina

Se ha analizado la estructura cristalina de este compuesto en combinación con huBChE . Este análisis puede proporcionar información valiosa sobre las interacciones del compuesto a nivel molecular, lo que puede ser útil en el diseño y la optimización de fármacos .

Modulación química

Este compuesto se puede modular químicamente para estudiar los efectos de los diferentes cambios estructurales en sus propiedades . Estos estudios pueden ayudar en el desarrollo de nuevos compuestos con propiedades mejoradas para diversas aplicaciones .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as butyrylcholinesterase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity .

Biochemical Pathways

Compounds that inhibit butyrylcholinesterase, for example, can affect cholinergic neurotransmission .

Pharmacokinetics

The presence of an amine group in its structure suggests that it could undergo peptide coupling reactions, which could potentially influence its bioavailability .

Result of Action

Similar compounds have been found to inhibit the aggregation of amyloid-beta peptides and protect cells against amyloid-beta-induced toxicity .

Análisis Bioquímico

Biochemical Properties

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Cellular Effects

The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured SH-SY5Y cells, the compound has been observed to protect against amyloid-β-induced toxicity, which is a hallmark of Alzheimer’s disease . This protective effect is likely mediated through its interaction with butyrylcholinesterase and subsequent modulation of cholinergic signaling pathways.

Molecular Mechanism

At the molecular level, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, inhibiting its enzymatic activity . This inhibition is characterized by strong cation-π interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound’s ability to inhibit amyloid β peptide aggregation suggests a potential role in modulating protein-protein interactions and preventing neurotoxic fibril formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability and high protein binding affinity in vitro . Long-term studies in cultured cells have shown sustained protective effects against amyloid-β-induced toxicity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to improve memory, cognitive functions, and learning abilities in mice models of dementia . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is involved in metabolic pathways that include interactions with enzymes and cofactors. Its metabolic stability suggests that it undergoes minimal degradation, allowing for prolonged activity within the biological system . The compound’s interaction with butyrylcholinesterase also implicates it in pathways related to cholinergic signaling and neurotransmitter regulation .

Transport and Distribution

Within cells and tissues, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is transported and distributed through interactions with transporters and binding proteins. The compound’s high permeability and ability to cross the blood-brain barrier are particularly noteworthy, as they enable its central nervous system effects . This distribution is essential for its therapeutic potential in neurodegenerative diseases.

Subcellular Localization

The subcellular localization of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is influenced by targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with butyrylcholinesterase and other cytosolic proteins . This localization is critical for its inhibitory effects on enzymatic activity and its protective role against amyloid-β toxicity.

Propiedades

IUPAC Name |

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-11-12-5-7-17(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15H,5-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHPTKSQSPMZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

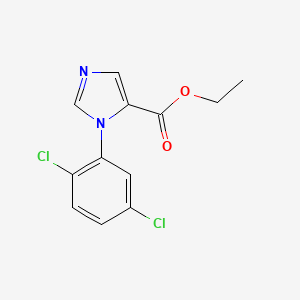

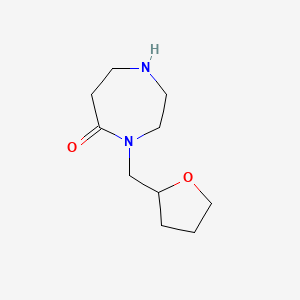

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)